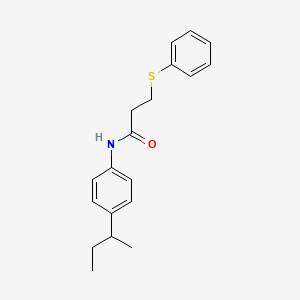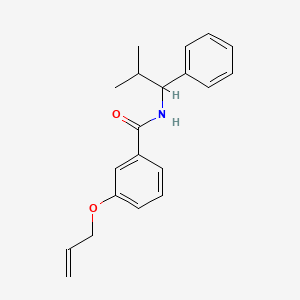![molecular formula C18H28N2O3S B4200193 N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4200193.png)
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide
Descripción general
Descripción
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as AZD9291 and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Mecanismo De Acción
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide works by irreversibly binding to the mutant EGFR, thus preventing the activation of downstream signaling pathways that promote cancer cell growth. This compound has been found to be highly effective in inhibiting the growth of cancer cells that have the T790M mutation, which is a common resistance mechanism to first and second-generation EGFR TKIs.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. This compound has also been found to have a long half-life, which allows for once-daily dosing. In addition, this compound has been shown to have minimal drug-drug interactions, which reduces the risk of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide in lab experiments include its high potency and selectivity for mutant EGFR, its favorable pharmacokinetic profile, and its minimal drug-drug interactions. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide. These include the investigation of its potential applications in other types of cancer, the development of combination therapies that can enhance its efficacy, and the exploration of its potential use in the treatment of other diseases that involve EGFR signaling pathways.
In conclusion, this compound is a promising compound that has shown great potential in the treatment of NSCLC. Its high potency and selectivity for mutant EGFR, favorable pharmacokinetic profile, and minimal drug-drug interactions make it a valuable tool for scientific research. Further studies are needed to fully explore its potential applications and to develop more effective therapies for cancer and other diseases.
Aplicaciones Científicas De Investigación
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide has been extensively studied for its potential applications in the treatment of non-small cell lung cancer (NSCLC). This compound has been found to be highly effective in inhibiting the growth of cancer cells that have mutated EGFR. Studies have shown that this compound can selectively target EGFR mutations while sparing wild-type EGFR, which reduces the risk of toxicity.
Propiedades
IUPAC Name |
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(3,4-dimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-14-9-10-17(13-15(14)2)20(24(4,22)23)16(3)18(21)19-11-7-5-6-8-12-19/h9-10,13,16H,5-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEWXPPYEAFEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)N2CCCCCC2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4200112.png)
![8-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4200123.png)
![4-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200125.png)
![N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B4200138.png)
![(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4200141.png)
![N-(2-hydroxyethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-(4-methylphenyl)propanamide](/img/structure/B4200142.png)
![N-(2,6-difluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4200150.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4200151.png)
![methyl 3-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4200159.png)
![2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4200173.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4200190.png)
![ethyl 4-methyl-2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4200195.png)
